molecular formula C18H12ClN3O4 B2767951 (E)-N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide CAS No. 321980-49-8

(E)-N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide

Cat. No.: B2767951
CAS No.: 321980-49-8
M. Wt: 369.76
InChI Key: QHKQEDHRCOVWRN-RGVLZGJSSA-N
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Description

(E)-N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide is a Schiff base hydrazide derivative designed for advanced materials science and biomedical research. This compound integrates a furan moiety and a nitrobenzohydrazide core, a structure known for its significant electronic properties and potential biological activity. Researchers can leverage this chemical for developing novel nonlinear optical (NLO) materials. Structurally similar benzohydrazide Schiff bases and their metal complexes have demonstrated notable third-order NLO properties, making them candidates for applications in optical modulation, switching, and quantum computing . The compound also serves as a versatile precursor in coordination chemistry, readily forming stable complexes with transition metals like Copper(II), which can enhance its optical characteristics and application scope . In biological research, the core scaffold of 3-nitrobenzohydrazide has been investigated for its antimicrobial potential. Recent studies on novel derivatives have shown promising activity against a panel of Gram-positive bacterial strains, highlighting the value of this chemical class in the search for new anti-infective agents . Furthermore, hydrazide-hydrazone-based compounds are frequently explored in anticancer drug discovery due to their ability to interact with diverse biological targets . This product is intended for research purposes only by qualified laboratory personnel. It is not of pharmaceutical grade and is strictly prohibited for diagnostic, therapeutic, personal, or veterinary use.

Properties

IUPAC Name

N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O4/c19-14-6-4-12(5-7-14)17-9-8-16(26-17)11-20-21-18(23)13-2-1-3-15(10-13)22(24)25/h1-11H,(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKQEDHRCOVWRN-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide typically involves the condensation reaction between 5-(4-chlorophenyl)furan-2-carbaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The steps are as follows:

    Preparation of 5-(4-chlorophenyl)furan-2-carbaldehyde: This intermediate can be synthesized via the Vilsmeier-Haack reaction, where 4-chlorobenzaldehyde reacts with furan in the presence of a formylating agent such as POCl₃ and DMF.

    Condensation Reaction: The prepared aldehyde is then reacted with 3-nitrobenzohydrazide in ethanol under reflux to form the desired hydrazone compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding nitro or amino derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide typically involves the condensation reaction between 3-nitrobenzohydrazide and 5-(4-chlorophenyl)furan-2-carboxaldehyde. The resulting compound can be characterized using various techniques such as:

  • Infrared Spectroscopy (IR) : Used to identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure.
  • Mass Spectrometry : Confirms molecular weight and structure.
  • X-ray Crystallography : Determines the crystal structure for detailed analysis.

Anticancer Activity

Research has indicated that derivatives of hydrazones, including this compound, exhibit significant anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. For instance, a study highlighted the effectiveness of related hydrazone compounds in inhibiting tumor growth in various cancer models, suggesting a similar potential for this compound .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. Its effectiveness as an antibacterial agent is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. This property makes it a candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance .

Nonlinear Optical Properties

The compound's structural features contribute to its nonlinear optical properties, which are crucial in photonics and optoelectronic applications. Nonlinear optical materials are essential for frequency conversion processes such as second harmonic generation and optical switching. Research indicates that similar compounds exhibit high second-order nonlinear optical susceptibilities, making them suitable for applications in laser technology and telecommunications .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with transition metals like copper(II). These metal complexes have been studied for their potential use in catalysis and as materials with enhanced electronic properties .

Photophysical Studies

The photophysical properties of this compound have been explored for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The ability to tune its electronic properties through structural modifications opens avenues for developing efficient light-harvesting materials .

Antitumor Activity Study

A recent study examined the efficacy of a related hydrazone derivative against prostate cancer cells, demonstrating significant cytotoxic effects through both in vitro and in vivo assays. The study utilized various assays to measure cell viability and apoptosis rates, confirming the compound's potential as an anticancer agent .

Synthesis of Metal Complexes

Another investigation focused on synthesizing copper(II) complexes with hydrazone ligands derived from this compound. Characterization using X-ray diffraction revealed the formation of stable complexes with promising catalytic activity in organic transformations .

Mechanism of Action

The mechanism by which (E)-N’-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide exerts its effects is largely dependent on its interaction with molecular targets. These interactions can include:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with DNA/RNA: Affecting gene expression or replication processes.

    Modulating Receptor Activity: Acting as agonists or antagonists at specific receptors.

Comparison with Similar Compounds

Substituent Variations on the Furan Ring

Modifications to the substituents on the furan ring significantly alter physicochemical and biological properties:

Compound Name Substituent on Furan Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-Chlorophenyl C₁₈H₁₂ClN₃O₄ 369.76 Base compound for comparison
N′-{[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylene}-3-nitrobenzohydrazide 3-Chloro-4-methylphenyl C₁₉H₁₄ClN₃O₄ 383.79 Increased steric bulk; potential enhanced lipophilicity
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole 4-Chloro-2-nitrophenyl + thiazole C₂₀H₁₂Cl₂N₄O₃S 465.30 Anticandidal (MIC = 250 µg/mL); anticancer (IC₅₀ = 125 µg/mL)
(E)-N-(4-Chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide Pyrazole core C₁₅H₁₁ClN₄O₂ 314.73 Reduced molecular weight; altered hydrogen-bonding capacity

Key Insights :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance stability and may improve binding to biological targets .
  • Thiazole incorporation (as in ) introduces sulfur-based interactions, improving antifungal activity compared to furan-only analogs.

Variations in the Hydrazide Moiety

The hydrazide component influences solubility and intermolecular interactions:

Compound Name Hydrazide Structure Notable Features Reference
Target Compound 3-Nitrobenzohydrazide Strong electron-withdrawing nitro group enhances polarity
(E)-N′-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide 3,4,5-Trimethoxybenzohydrazide Methoxy groups increase electron density; intramolecular hydrogen bonding observed
N′-[(E)-Pyridin-4-ylmethylidene]pyrazine-2-carboxamide Pyrazinecarboxamide Nitrogen-rich heterocycle; potential for metal coordination

Key Insights :

  • Nitro groups (as in the target compound) may enhance antibacterial activity via redox interactions .
  • Methoxy or hydroxyl groups improve solubility in polar solvents but may reduce membrane permeability .

Antifungal and Anticandidal Activity

  • The target compound’s analog 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole demonstrated MIC = 250 µg/mL against Candida utilis, though less potent than fluconazole (MIC = 2 µg/mL) .

Anticancer Activity

  • The thiazole derivative from showed IC₅₀ = 125 µg/mL against MCF-7 breast cancer cells with low toxicity (IC₅₀ > 500 µg/mL on NIH/3T3 cells) .

Biological Activity

(E)-N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide, identified by its CAS number 1259370-99-4, is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

The molecular formula of this compound is C₁₈H₁₃ClN₂O₂, with a molecular weight of approximately 324.76 g/mol. Key physical properties include:

  • Density : 1.3 ± 0.1 g/cm³
  • LogP : 3.99, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .

Synthesis

The synthesis of this compound typically involves the condensation reaction between 5-(4-chlorophenyl)furan-2-carbaldehyde and 3-nitrobenzohydrazide. The reaction conditions often include refluxing in an appropriate solvent to facilitate the formation of the hydrazone linkage.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of hydrazone derivatives have shown that compounds similar to this compound exhibit significant activity against various bacterial strains. For example, a related hydrazone demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli in the range of 6.3 to 12.5 µg/mL . This suggests potential for this compound in treating bacterial infections.

Anticancer Properties

Furan derivatives, including those containing nitro groups, have been reported to possess anticancer activities. Studies indicate that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways associated with cell survival . The presence of the nitro group in this compound may enhance its cytotoxic effects against tumor cells.

Antiviral Activity

Hydrazones have also been explored for their antiviral properties. A related study indicated that certain hydrazone derivatives exhibited viral inhibitory properties comparable to established antiviral drugs such as Tamiflu and Remantadine . This opens avenues for further research into the antiviral potential of this compound.

Study on Antimicrobial Efficacy

In a comparative study, hydrazones derived from furan and benzohydrazide were tested against multiple bacterial strains. The results showed that compounds with similar structures to this compound exhibited promising antibacterial activity, particularly against Gram-positive bacteria .

Compound Bacterial Strain MIC (µg/mL)
Hydrazone AStaphylococcus aureus12.5
Hydrazone BEscherichia coli6.3
Hydrazone CPseudomonas aeruginosa>50

Anticancer Mechanism Exploration

Another study focused on the anticancer mechanisms of furan-based hydrazones, suggesting that these compounds can inhibit cancer cell proliferation through ROS generation and apoptosis induction. The study highlighted the importance of structural modifications in enhancing bioactivity .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing (E)-N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Condensation : Formation of the hydrazone bond via reaction between 5-(4-chlorophenyl)furan-2-carbaldehyde and 3-nitrobenzohydrazide under acidic or neutral conditions (e.g., ethanol with catalytic acetic acid) .

Purification : Recrystallization from ethanol or methanol, or column chromatography using silica gel to isolate the (E)-isomer .

  • Key conditions: Temperature control (60–80°C), inert atmosphere (N₂) to prevent oxidation, and pH monitoring to optimize yield (typically 60–70%) .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm hydrazone bond geometry (E/Z) and substituent positions. For example, the imine proton (CH=N) in the (E)-isomer appears as a singlet at δ 8.2–8.5 ppm .
  • Infrared Spectroscopy (IR) : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • Melting Point Analysis : Consistency with literature values (e.g., 248–252°C for analogous compounds) .

Q. What initial biological screening approaches are recommended for assessing therapeutic potential?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays against Candida spp. or bacterial strains (e.g., S. aureus), with MIC (Minimum Inhibitory Concentration) determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) and normal cells (e.g., NIH/3T3 fibroblasts) to evaluate selectivity (IC₅₀ values) .
  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like topoisomerase II or cytochrome P450 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent Screening : Compare polar aprotic (DMF) vs. protic (ethanol) solvents to enhance solubility of intermediates .
  • Catalyst Optimization : Use p-toluenesulfonic acid (p-TsOH) for faster hydrazone formation vs. traditional acetic acid .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 70 h to 1.5 h) while maintaining yield (~70%) .
  • Data-Driven Example : Analogous compounds with 4-chlorophenyl substituents showed 10–15% higher yields than nitro-substituted derivatives under identical conditions .

Q. How can contradictory data between computational predictions and experimental biological activities be resolved?

  • Methodological Answer :

  • Molecular Docking Validation : Compare predicted binding affinities (e.g., AutoDock Vina) with experimental IC₅₀ values. For example, nitro groups may enhance π-π stacking in simulations but reduce solubility in vitro .
  • Metabolite Profiling : LC-MS to identify degradation products that may interfere with activity .
  • Synergistic Studies : Combine with known inhibitors (e.g., fluconazole) to assess additive vs. antagonistic effects .

Q. What strategies elucidate structure-activity relationships (SAR) for furan and benzohydrazide modifications?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the phenyl ring. For example, 4-nitrophenyl analogs showed 2-fold higher cytotoxicity than 4-chlorophenyl derivatives .
  • Bioisosteric Replacement : Replace the furan ring with thiophene or pyrazole to assess impact on solubility and target binding .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .

Q. What in vitro models are suitable for evaluating anticancer mechanisms while minimizing off-target toxicity?

  • Methodological Answer :

  • Apoptosis Assays : Annexin V/PI staining in MCF-7 cells to quantify programmed cell death .
  • ROS Detection : DCFH-DA fluorescence to measure reactive oxygen species (ROS) induction, linked to nitro group redox activity .
  • Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). For example, SI > 4 indicates low off-target toxicity .

Q. How can enzyme inhibition studies clarify molecular targets and binding modes?

  • Methodological Answer :

  • Kinetic Assays : Measure Michaelis-Menten parameters (Km, Vmax) to identify competitive vs. non-competitive inhibition .
  • Fluorescence Quenching : Monitor tryptophan residue quenching in target enzymes (e.g., topoisomerase II) to estimate binding constants .
  • X-ray Crystallography : Co-crystallize the compound with purified enzymes (e.g., cytochrome P450) to resolve binding poses .

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